molecular formula C10H12N2 B8589442 N-methylene-3,4-dihydroisoquinolin-2(1H)-amine

N-methylene-3,4-dihydroisoquinolin-2(1H)-amine

Cat. No. B8589442
M. Wt: 160.22 g/mol
InChI Key: TUGVQHITNKNJDS-UHFFFAOYSA-N
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Patent
US08513235B2

Procedure details

Using N-methylene-3,4-dihydroisoquinolin-2 (1H)-amine and the compound (3.00 g, 18.5 mmol) obtained in step A, and according to the method of Reference Example 37, step B, the title compound (2.86 g, yield 95%) was obtained as a pale-yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[CH2:1]=[N:2][N:3]1[CH2:12][CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4]1.N(N1CCC2C(=CC=CC=2)C1)=O>>[CH3:1][NH:2][N:3]1[CH2:12][CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=NN1CC2=CC=CC=C2CC1
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
N(=O)N1CC2=CC=CC=C2CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNN1CC2=CC=CC=C2CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.86 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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